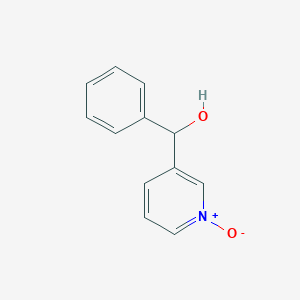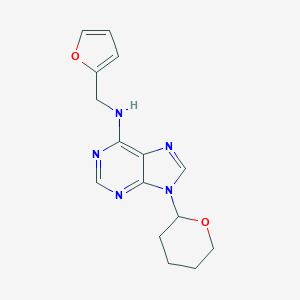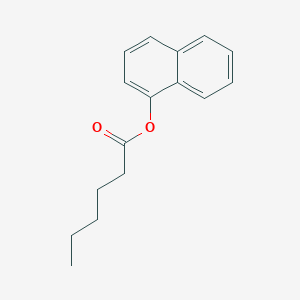
10-Undecenamide, N-(3-morpholinopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenamide, N-(3-morpholinopropyl)- is a synthetic compound that has been extensively researched for its potential applications in various fields. It is a derivative of undecylenic acid and contains a morpholinopropyl group. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of 10-Undecenamide, N-(3-morpholinopropyl)- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to interact with proteins and enzymes in cells, leading to changes in their function.
Biochemical And Physiological Effects
10-Undecenamide, N-(3-morpholinopropyl)- has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 10-Undecenamide, N-(3-morpholinopropyl)- in lab experiments is its ability to target specific cells or tissues. This makes it a useful tool for studying the function of specific proteins or enzymes. However, one limitation is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research on 10-Undecenamide, N-(3-morpholinopropyl)-. One area of interest is its potential as a drug delivery system, particularly for the treatment of cancer. Another area of research is its potential as a disinfectant or preservative in the food industry. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 10-Undecenamide, N-(3-morpholinopropyl)- involves the reaction of undecylenic acid with morpholine and 1,3-propanediol. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography.
Scientific Research Applications
10-Undecenamide, N-(3-morpholinopropyl)- has been used in a variety of scientific research applications. It has been found to exhibit antimicrobial properties, making it a potential candidate for use as a disinfectant or preservative. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.
properties
CAS RN |
102613-08-1 |
|---|---|
Product Name |
10-Undecenamide, N-(3-morpholinopropyl)- |
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)undec-10-enamide |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-11-18(21)19-12-10-13-20-14-16-22-17-15-20/h2H,1,3-17H2,(H,19,21) |
InChI Key |
JOKGUMPLNNYVFN-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Other CAS RN |
102613-08-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



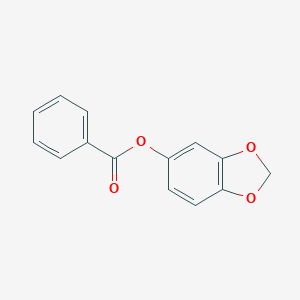
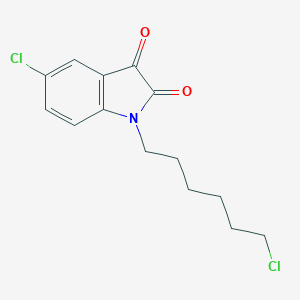
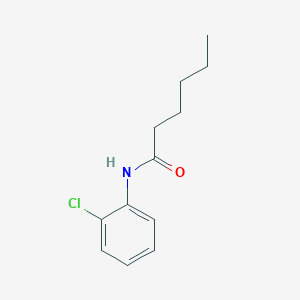
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
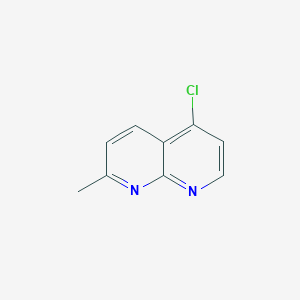
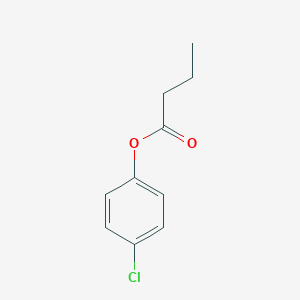
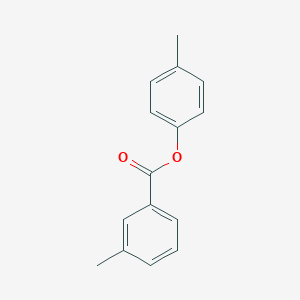
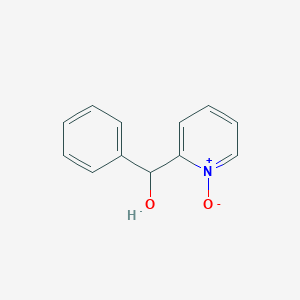
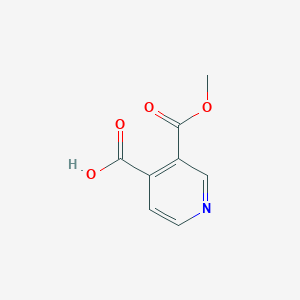
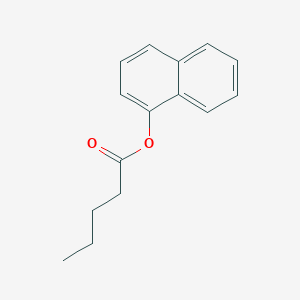
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
